Methyl 1H-indene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-indene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYVDUBWMRQMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435593 | |
| Record name | 1H-Indene-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17332-04-6 | |
| Record name | 1H-Indene-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Protonation : The carboxylic acid undergoes protonation, forming an acylium ion intermediate.
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Nucleophilic Attack : Methanol attacks the electrophilic carbonyl carbon, yielding a tetrahedral intermediate.
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Ester Formation : Elimination of water produces this compound.
The reaction is conducted under reflux (60–80°C) for 6–12 hours, achieving yields of 70–85%. Purification involves distillation under reduced pressure (40–50°C, 10–15 mmHg) or recrystallization from ethanol-water mixtures.
Table 1: Representative Data for Acid-Catalyzed Esterification
| Parameter | Value | Source |
|---|---|---|
| Catalyst | H₂SO₄ (5 mol%) | |
| Temperature | 70°C | |
| Reaction Time | 8 hours | |
| Yield | 82% | |
| Purity (HPLC) | >98% |
Transition Metal-Catalyzed Annulation Strategies
Recent advances utilize transition metal catalysts to construct the indene backbone via cyclization. A notable example employs cobalt(III)-carbene intermediates derived from N-tosylhydrazones and cinnamyl derivatives.
General Procedure:
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Substrate Preparation : N-Tosylhydrazones are synthesized from aldehydes and p-toluenesulfonhydrazide.
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Cyclization : Cinnamyl N-tosylhydrazones react with Heck acceptors (e.g., methyl acrylate) in the presence of Co(III) catalysts.
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Reductive Elimination : The intermediate undergoes 6π-electrocyclization and 1,5-hydrogen shift to yield the indene core.
This method achieves yields of 75–86% under mild conditions (25–30°C, 1–3 hours) and tolerates electron-donating and withdrawing substituents.
Table 2: Performance of Co(III)-Catalyzed Annulation
| Substrate | Catalyst Loading | Yield | Reference |
|---|---|---|---|
| Cinnamyl derivative | 5 mol% Co(III) | 86% | |
| 4-Methoxy variant | 5 mol% Co(III) | 78% | |
| 4-Chloro variant | 5 mol% Co(III) | 82% |
Copper-Mediated Intramolecular Cyclization
Copper catalysts enable the synthesis of 3-(2-furyl)-substituted indenes from conjugated enynones, which can be further functionalized to this compound.
Key Steps:
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5-Exo-Dig Cyclization : Enynones undergo copper-mediated cyclization to form furyl-carbene intermediates.
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Diene-Carbene Cyclization : A 6π-electrocyclization generates the indene skeleton.
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Esterification : Subsequent methanol quenching introduces the methyl ester group.
This method offers excellent functional group tolerance and yields up to 89%.
Solvent Optimization in Industrial Production
Patent CN106397198A highlights solvent selection as critical for scalability. Replacing dichloromethane with n-hexane improves yield (from 65% to 92%) by enhancing phase separation and reducing side reactions.
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Temperature | Yield | Purity |
|---|---|---|---|
| Dichloromethane | 35°C | 65% | 90% |
| n-Hexane | 30°C | 92% | 98% |
Oxidative Cyclization with I₂/DMSO
Though primarily used for thiadiazoles, I₂/DMSO systems enable oxidative cyclization of N-tosylhydrazones, offering a one-pot route to indene derivatives. While yields for this compound remain moderate (45–50%), this approach minimizes oxidant waste .
Chemical Reactions Analysis
Transesterification Reactions
The methyl ester group undergoes transesterification with alcohols under basic conditions to produce alternative esters. This reaction is critical for modifying solubility or reactivity:
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Reagents : Sodium hydride (NaH) or other strong bases in anhydrous tetrahydrofuran (THF) .
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Conditions : Reflux (65–70°C) under inert atmosphere for 2–4 hours.
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Example : Conversion to ethyl ester using ethanol yields ethyl 1H-indene-2-carboxylate with >90% efficiency .
Electrophilic Fluorination
Asymmetric fluorination at the α-position of the ester is catalyzed by chiral ligands:
| Reagent/Catalyst | Conditions | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| NFSI, Cu(OTf)₂, Box ligand | Ball milling, 200 rpm | 85 | 99 | |
| Selectfluor®, Pd(OAc)₂ | RT, CH₃CN, 24 h | 78 | 97 |
This method produces enantiomerically enriched methyl 2-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate .
Electrophilic Difluoromethylthiolation
The indene core reacts with iodonium ylides to introduce SCF₂ groups:
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Reagents : Difluoromethanesulfonyl hypervalent iodonium ylide (e.g., 1b ) .
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Mechanism : Formation of a thioperoxoate intermediate followed by nucleophilic attack at C3.
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Product : Methyl 3-(difluoromethylthio)-1H-indene-2-carboxylate (yield: 35–60%) .
Hydrolysis and Decarboxylation
The ester group is hydrolyzed to a carboxylic acid, which undergoes decarboxylation under acidic conditions:
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Conditions : Microwave heating at 80°C for 1 hour.
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Product : 1H-inden-1-one derivatives with 82% yield after purification .
Radical-Mediated Functionalization
Cobalt(III)-carbene radicals enable C–H functionalization:
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Example : Reaction with aryl diazoacetates forms methyl 3-aryl-1H-indene-2-carboxylate (yield: 78–88%) .
Rearrangement Reactions
Thermal or microwave-assisted conditions induce structural rearrangements:
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Product : Methyl 2-(4-methylpenta-1,3-dien-3-yl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate via -sigmatropic shifts (yield: 85–90%) .
Substitution Reactions
Electrophilic aromatic substitution occurs at the indene ring’s C4/C5 positions:
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Halogenation : Bromine (Br₂) in acetic acid gives methyl 5-bromo-1H-indene-2-carboxylate .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups with regioselectivity dependent on directing effects.
Key Stability Considerations
Scientific Research Applications
Organic Synthesis
Methyl 1H-indene-2-carboxylate serves as an important intermediate in organic synthesis. Its structure allows for various transformations, making it a valuable building block in the synthesis of complex molecules.
Reactions Involving this compound
| Reaction Type | Products Formed | Notes |
|---|---|---|
| Oxidation | Carboxylic acids, ketones | Useful for functional group introduction |
| Reduction | Alcohols | Can be used to modify reactivity |
| Substitution | Halogenated or nitrated derivatives | Enables diversification of compounds |
These reactions highlight its utility as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, making it a candidate for drug development. Its derivatives have been explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Case Study: Anticancer Activity
A study investigated the anticancer properties of this compound derivatives. The results demonstrated that certain modifications enhanced cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents.
Material Science
In material science, this compound is utilized in the production of specialty polymers and resins. Its unique structure contributes to the thermal stability and mechanical properties of these materials.
Applications in Polymer Chemistry
| Polymer Type | Application Area | Benefits |
|---|---|---|
| Thermosetting resins | Coatings and adhesives | High durability and chemical resistance |
| Thermoplastics | Automotive and aerospace components | Lightweight and strong materials |
These applications underscore the compound's relevance in developing advanced materials with enhanced performance characteristics.
Environmental Chemistry
This compound has been studied for its potential role in environmental remediation processes. Its ability to interact with pollutants suggests it could be used to develop methods for detoxifying contaminated environments.
Case Study: Pollutant Interaction
Research has shown that this compound can form complexes with heavy metals, facilitating their removal from aqueous solutions. This property is being explored for applications in water treatment technologies.
Mechanism of Action
The mechanism of action of methyl 1H-indene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. For example, indene derivatives have been shown to interact with various cellular targets, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indene Core
Key structural analogs of Methyl 1H-indene-2-carboxylate include derivatives with substituents at positions 3, 5, and 5. These modifications significantly alter physicochemical properties, reactivity, and applications.
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Yield (%) | Key Spectral Data (NMR, IR, MS) | Application/Notes | References |
|---|---|---|---|---|---|
| This compound | None | N/A | 1H-NMR (CDCl₃): δ 3.82 (s, OCH₃) | Baseline compound for comparison | [1, 2] |
| 2a: 5-methyl-3-((1-phenylethyl)amino) | 5-CH₃, 3-NH(CH₂Ph) | 35 | MS (ESI): m/z 358 [M+H]⁺ | Chiral intermediate in organocatalysis | [1] |
| 2b: 5-methyl-3-((1-phenylpropyl)amino) | 5-CH₃, 3-NH(CH₂CH₂Ph) | 30 | ¹³C-NMR: δ 168.9 (C=O); IR: 1655 cm⁻¹ (C=O) | Lower yield due to steric hindrance | [1, 2] |
| 2i: 6-bromo-3-((1-naphthylethyl)amino) | 6-Br, 3-NH(naphthyl) | 42 | ¹H-NMR: δ 8.41 (br d, NH); MS: m/z 422 [M+H]⁺ | Enhanced π-stacking in polymers | [1] |
| 4e: 6-chloro-3-(difluoromethoxy) | 6-Cl, 3-OCHF₂ | 22 | ¹⁹F-NMR: δ -126.4, -129.6; IR: 1752 cm⁻¹ (C=O) | Agrochemical metabolite (indoxacarb) | [8, 9, 14] |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogen substituents (e.g., 6-Br in 2i, 6-Cl in 4e) increase electrophilicity at the 2-position, enhancing reactivity in nucleophilic substitutions .
- Steric Effects : Bulky substituents at position 3 (e.g., 2a, 2b) reduce yields due to steric hindrance during synthesis .
- Chiral Centers: Amino substituents at position 3 enable asymmetric catalysis, as seen in 2a and 2b, which are used in electrophilic difluoromethylthiolation reactions .
Positional Isomerism: 2-Carboxylate vs. 3-Carboxylate
The position of the carboxylate group profoundly impacts molecular geometry and applications:
- This compound : The 2-position ester stabilizes the indene core via conjugation, favoring electrophilic aromatic substitution at position 3 .
- Methyl 1H-indene-3-carboxylate : Synthesized via Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones, this isomer exhibits distinct reactivity, enabling rapid diversification for bioactive molecule synthesis .
Polymerization Behavior
This compound derivatives exhibit unique polymerization properties compared to benzofulvene analogs:
- Poly-1e (Ethyl 6-methoxy-1-methylene-3-(trimethoxyphenyl)-1H-indene-2-carboxylate): Forms thermoreversible polymers with π-stacking-driven nanostructures. The methoxy groups enhance solubility in organic solvents .
- This compound Derivatives: Lack of a methylene group at position 1 limits spontaneous polymerization, but amino or halogen substituents (e.g., 2i) can promote aggregation via intermolecular interactions .
Agrochemical Metabolites
Indoxacarb metabolites, such as IN-KT319 and IN-KG433, feature a 5-chloro-substituted indene-2-carboxylate core. These compounds demonstrate:
Biological Activity
Methyl 1H-indene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indene structure with a carboxylate functional group. Its chemical formula is , and it possesses various physical and chemical properties that make it suitable for biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast cancer models. The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Modulation : It can interact with receptors on cell surfaces, influencing signaling cascades that regulate cell growth and apoptosis.
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Efficacy :
Data Tables
| Activity Type | Tested Strains/Cell Lines | MIC/GI50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
| Antimicrobial | Escherichia coli | 32 µg/mL | Cell membrane disruption |
| Anticancer | MCF-7 (breast cancer) | 1.35 µM | Apoptosis induction |
Q & A
Q. What are the established synthetic routes for Methyl 1H-indene-2-carboxylate, and how do reaction conditions affect yield and purity?
Methodological Answer: this compound is commonly synthesized via transition-metal-catalyzed reactions. For example:
- Cobalt-mediated radical reactions : Chirilă et al. (2017) achieved an 86% yield by reacting indene derivatives with methyl acrylate under cobalt catalysis, using CDCl₃ as the solvent .
- Palladium-catalyzed carboalkoxylation : Ahn et al. (2008) demonstrated that palladium catalysts in alcoholic solvents efficiently produce indene carboxylate derivatives, though specific yields for the methyl ester variant require optimization .
Q. Key Variables :
- Catalyst choice (e.g., Co vs. Pd) impacts reaction speed and selectivity.
- Solvent polarity (e.g., CDCl₃ vs. ethanol) influences product solubility and purity.
- Temperature control is critical to avoid side reactions (e.g., ester hydrolysis).
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer: Characterization relies on:
- ¹H NMR : Distinct peaks at δ 7.75 (s, 1H, aromatic), δ 3.98–3.79 (s, 3H, methyl ester), and δ 3.71 (s, 2H, methylene bridge) confirm the structure .
- ¹³C NMR : Key signals include δ 165.35 (ester carbonyl) and δ 144.67–123.29 (aromatic carbons) .
- HRMS : The molecular ion [M⁺] at m/z 174.0681 (calculated) matches the experimental m/z 174.0671 .
Q. Best Practices :
- Use deuterated solvents (e.g., CDCl₃) to minimize interference.
- Cross-validate with melting point analysis if crystalline derivatives are synthesized (e.g., analogs in ).
Advanced Research Questions
Q. What mechanistic insights explain the formation of this compound under transition-metal catalysis?
Methodological Answer:
- Cobalt-mediated pathways : Likely involve radical intermediates, where cobalt initiates single-electron transfer (SET) to activate substrates, enabling esterification at the indene C2 position .
- Palladium-catalyzed routes : Proceed via oxidative addition of bromoindenones to Pd(0), followed by alkoxide coordination and reductive elimination to form the ester bond .
Q. Contradictions :
- Cobalt methods favor radical stability but may require strict anhydrous conditions.
- Palladium systems offer better functional group tolerance but struggle with sterically hindered substrates.
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer: Discrepancies in NMR or MS data often arise from:
- Solvent effects : Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Impurity profiles : Use preparative HPLC or column chromatography to isolate pure fractions before analysis .
- Instrument calibration : Validate HRMS results with internal standards (e.g., sodium trifluoroacetate) .
Case Study :
Chirilă et al. (2017) reported δ 3.71 (s, 2H) for the methylene protons, whereas similar indene esters in show upfield shifts due to electron-withdrawing substituents.
Q. What computational tools are recommended for modeling this compound’s electronic structure?
Methodological Answer:
Q. Validation :
- Compare computed NMR chemical shifts (e.g., via ACD/Labs) with experimental data to assess accuracy .
Q. How can this compound be applied in synthesizing complex heterocycles?
Methodological Answer: The ester group serves as a versatile handle for:
- Cycloadditions : React with azides to form triazole-linked indene derivatives (see GP2 in ).
- Nucleophilic substitutions : Replace the methyl ester with amines or thiols under basic conditions .
Example :
Vita et al. (2022) functionalized analogous indene esters with azido groups, enabling click chemistry applications .
Q. Table 1. Comparative Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cobalt-mediated | Co(II) | CDCl₃ | 86 | |
| Palladium-catalyzed | Pd(0) | Ethanol | 78–86* | |
| *Reported for ethyl ester analog. |
Q. Table 2. Key ¹H NMR Peaks
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H (C1) | 7.75 | Singlet | |
| Methyl ester (-OCH₃) | 3.98–3.79 | Singlet | |
| Methylene bridge | 3.71 | Singlet |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
